4-(2,4-Dichlorophenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
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Overview
Description
4-(2,4-DICHLOROPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound that belongs to the class of oxazoloquinolines This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxyphenyl group, and a methyl group attached to an oxazoloquinoline core
Preparation Methods
The synthesis of 4-(2,4-DICHLOROPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazoloquinoline core, followed by the introduction of the dichlorophenyl, hydroxyphenyl, and methyl groups through various substitution reactions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The dichlorophenyl group can be reduced to form chlorophenyl derivatives.
Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2,4-DICHLOROPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal applications, it may target specific proteins or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar compounds to 4-(2,4-DICHLOROPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE include other oxazoloquinolines and related heterocyclic compounds. These compounds may share similar structural features but differ in the specific substituents attached to the core structure. The uniqueness of this compound lies in its specific combination of dichlorophenyl, hydroxyphenyl, and methyl groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl)
- 4-(2,4-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl)
- 4-(2,3,5-Trichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl)
Properties
Molecular Formula |
C23H18Cl2N2O3 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-7-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C23H18Cl2N2O3/c1-11-20-21(16-7-4-14(24)10-17(16)25)22-18(26-23(20)30-27-11)8-13(9-19(22)29)12-2-5-15(28)6-3-12/h2-7,10,13,21,26,28H,8-9H2,1H3 |
InChI Key |
SCVOZDPFOPEBOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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